molecular formula C14H16ClN5O B2912013 N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 1795444-63-1

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2912013
CAS No.: 1795444-63-1
M. Wt: 305.77
InChI Key: ZEVCQYAQUODGQZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed as a modular chemical tool. Its structure integrates two pharmaceutically privileged scaffolds: a pyrrolidine ring and a 1,2,3-triazole moiety, linked through a carboxamide bridge to a 4-chlorobenzyl group . The pyrrolidine ring is a saturated heterocycle that provides a three-dimensional, sp3-hybridized structure to the molecule. This non-planarity, a phenomenon known as "pseudorotation," allows for enhanced exploration of pharmacophore space and can contribute favorably to the molecule's solubility and overall pharmacokinetic profile . The 1,2,3-triazole ring is a hallmark of "click chemistry," suggesting this compound was likely synthesized via the reliable and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This five-membered aromatic heterocycle is highly stable and can participate in key dipole-dipole and hydrogen-bonding interactions with biological targets . The 4-chlorobenzyl group is a common hydrophobic fragment in bioactive compounds, often contributing to membrane permeability and target binding through van der Waals interactions. While specific biological data for this exact compound is not available in the provided sources, the core structures are associated with a wide range of therapeutic activities. The 1,2,3-triazole scaffold is found in compounds developed as anticonvulsants , antimicrobials , and cholinesterase inhibitors for neurodegenerative disease research . The pyrrolidine ring is a feature in numerous FDA-approved drugs and bioactive molecules, underscoring its versatility . Researchers can leverage this high-purity compound as a key intermediate or precursor for developing novel therapeutic agents, particularly in central nervous system (CNS), infectious disease, and oncology research. Its structure makes it a valuable candidate for building structure-activity relationships (SAR) and probing novel biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should characterize the compound using techniques such as 1H/13C NMR and high-resolution mass spectrometry (HRMS) upon receipt.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(triazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-12-3-1-11(2-4-12)9-16-14(21)19-7-5-13(10-19)20-8-6-17-18-20/h1-4,6,8,13H,5,7,9-10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVCQYAQUODGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, 1H-1,2,3-triazole, and pyrrolidine.

    Step 1 Formation of 4-chlorobenzyl-1H-1,2,3-triazole: This step involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and 1H-1,2,3-triazole in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    Step 2 Coupling with Pyrrolidine: The intermediate product is then coupled with pyrrolidine-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The 4-chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies investigating the interaction of triazole-containing molecules with biological targets such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyrrolidine ring provides conformational flexibility. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs share the 1,2,3-triazolyl-carboxamide scaffold but differ in substituents or core heterocycles. Key examples include:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
N-(4-Chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide Pyrrolidine 4-Chlorobenzyl, 1H-1,2,3-triazol-1-yl C₁₄H₁₆ClN₅O 329.77
(S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (I) Triazole 4-Chlorophenyl, hydroxy-phenylpropan-2-yl, methyl C₂₀H₂₀ClN₅O₂ 405.85
N-(4-Chlorobenzyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Azetidine 4-Chlorobenzyl, phenoxymethyl-triazolyl C₂₀H₂₀ClN₅O₂ 397.86

Key Observations :

  • Substituent Diversity : Compound I (ZIPSEY) incorporates a chiral hydroxy-phenylpropan-2-yl group, which may influence solubility and target binding compared to the simpler 4-chlorobenzyl group in the target compound .
  • Triazole Modifications: The phenoxymethyl-substituted triazole in the azetidine analog introduces a bulkier, lipophilic group, likely altering pharmacokinetic properties .
Computational and Physicochemical Data
  • Solubility and LogP : The 4-chlorobenzyl group in the target compound increases lipophilicity (predicted LogP ~2.5) compared to the hydroxy-substituted compound I (LogP ~1.8), suggesting differences in membrane permeability .
  • Crystallographic Analysis : Structural studies of analogs like compound I utilized SHELXL for refinement, revealing planar triazole rings and hydrogen-bonding networks critical for stability . Similar methods likely apply to the target compound.

Biological Activity

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring, a triazole moiety, and a chlorobenzyl substituent. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related pyrrole and triazole derivatives. For instance, pyrrole benzamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The compound this compound was evaluated alongside these derivatives.

Comparative Antimicrobial Activity Table

Compound NameMIC (µg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
Pyrrole benzamide derivative3.12 - 12.5Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Anticancer Activity

The anticancer properties of similar compounds have also been explored. In vitro studies indicate that certain pyrrolidine derivatives exhibit notable cytotoxicity against various cancer cell lines. For example, one study reported that compounds with a 4-chlorophenyl substitution reduced the viability of A549 lung cancer cells significantly .

Anticancer Activity Table

Compound NameCell LineViability (%)Reference
This compoundA549TBDCurrent Study
Compound with 4-chlorophenylA54964
CisplatinA549~50Standard Chemotherapy

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors. The triazole ring is known for its ability to chelate metal ions and inhibit certain enzymes, which may contribute to its antimicrobial and anticancer activities.

Case Studies

Case Study 1: Antibacterial Efficacy
A study focused on the synthesis and evaluation of various triazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The study found that modifications in the side chains significantly influenced the antibacterial potency .

Case Study 2: Anticancer Potential
In another investigation into pyrrolidine derivatives, researchers found that specific substitutions enhanced anticancer activity against A549 cells. The study concluded that structural modifications could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells .

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